molecular formula C17H17N3OS B12373341 Antimalarial agent 33

Antimalarial agent 33

Cat. No.: B12373341
M. Wt: 311.4 g/mol
InChI Key: GHKMRRXSJMTZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antimalarial agent 33 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s lifecycle, aiming to reduce the prevalence and severity of malaria infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 33 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are known for their antimalarial properties . The reaction conditions often involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .

Scientific Research Applications

Antimalarial agent 33 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antimalarial agent 33 stands out due to its unique mechanism of action, involving the generation of free radicals that specifically target parasite proteins and DNA. This makes it particularly effective against drug-resistant strains of Plasmodium .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-(cyclobutylamino)-6-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H17N3OS/c1-10-5-7-11(8-6-10)14-9-13-15(22-14)16(21)20-17(19-13)18-12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H2,18,19,20,21)

InChI Key

GHKMRRXSJMTZEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)NC4CCC4

Origin of Product

United States

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